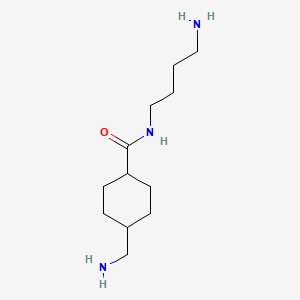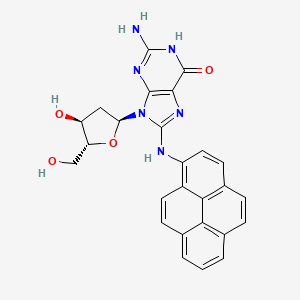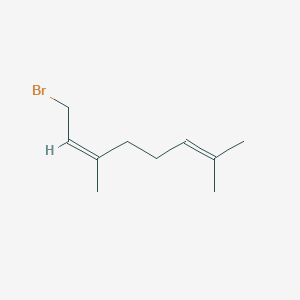![molecular formula C26H26F6N6O2 B13860911 3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13860911.png)
3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features multiple functional groups, including an amino group, a phenyl ring, and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the triazolopyrazine ring: This step may involve cyclization reactions using appropriate precursors.
Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution or other fluorination techniques.
Coupling reactions: The phenyl and butanamide groups are introduced through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential drug candidate.
Medicine
The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity, while the phenyl ring can contribute to hydrophobic interactions. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide
- This compound
Uniqueness
The compound’s uniqueness lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or binding affinity.
Properties
Molecular Formula |
C26H26F6N6O2 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide |
InChI |
InChI=1S/C26H26F6N6O2/c27-19-13-21(29)20(28)10-16(19)9-17(33)11-23(39)34-18(8-15-4-2-1-3-5-15)12-24(40)37-6-7-38-22(14-37)35-36-25(38)26(30,31)32/h1-5,10,13,17-18H,6-9,11-12,14,33H2,(H,34,39) |
InChI Key |
IMZMXTGOXSSPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC=CC=C3)NC(=O)CC(CC4=CC(=C(C=C4F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


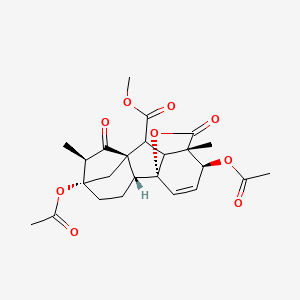

amine Hydrochloride](/img/structure/B13860843.png)

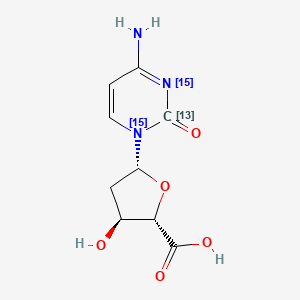
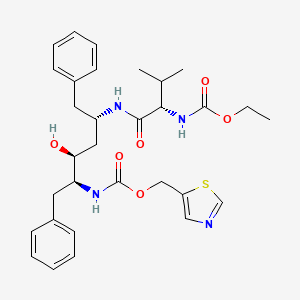


![6-amino-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13860900.png)

